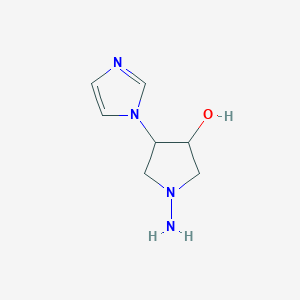

1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol

説明

特性

IUPAC Name |

1-amino-4-imidazol-1-ylpyrrolidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c8-11-3-6(7(12)4-11)10-2-1-9-5-10/h1-2,5-7,12H,3-4,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVBBITTYDWRPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1N)O)N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered nitrogen-containing heterocycle, pyrrolidine, stands as a "privileged scaffold" in medicinal chemistry. Its prevalence in a vast array of natural products, from the neuroactive nicotine to the antibiotic anisomycin, and its core presence in numerous FDA-approved drugs, underscores its profound significance in the pharmaceutical sciences.[1][2][3][4] This guide provides a comprehensive technical overview of the pyrrolidine scaffold, from its fundamental physicochemical properties and stereoselective synthesis to its diverse applications in drug discovery, complete with detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic insights into its therapeutic effects.

The Pyrrolidine Advantage: Physicochemical and Structural Merits

The remarkable success of the pyrrolidine scaffold in drug design is not fortuitous; it is rooted in a unique combination of inherent structural and physicochemical properties that render it highly attractive for interacting with biological targets.[5]

-

Three-Dimensionality and sp³-Hybridization: Unlike flat, aromatic systems, the saturated, sp³-hybridized nature of the pyrrolidine ring imparts a distinct three-dimensional geometry. This non-planar structure, which undergoes a phenomenon known as "pseudorotation," allows for a more comprehensive exploration of pharmacophore space and can lead to improved binding affinity and selectivity for target proteins.[6][7]

-

Stereochemical Richness: The pyrrolidine ring can possess up to four stereogenic centers, leading to a multiplicity of stereoisomers. This stereochemical diversity is a powerful tool for medicinal chemists, as different stereoisomers can exhibit vastly different biological activities and pharmacokinetic profiles due to their specific interactions with chiral biological macromolecules.[6]

-

Modulation of Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond donor or acceptor, contributing to target engagement. Furthermore, the scaffold's overall polarity and lipophilicity can be fine-tuned through substitution, allowing for the optimization of critical ADME (absorption, distribution, metabolism, and excretion) properties such as aqueous solubility and membrane permeability.[8]

-

Conformational Constraint and Pre-organization: The cyclic nature of the pyrrolidine ring restricts the conformational freedom of its substituents. This pre-organization can reduce the entropic penalty upon binding to a target, leading to higher binding affinities. The ring's puckering can be influenced by the nature and stereochemistry of its substituents, allowing for the rational design of compounds with specific conformational preferences.[6][9]

Stereoselective Synthesis of Pyrrolidine Scaffolds: Key Methodologies

The construction of enantiomerically pure and polysubstituted pyrrolidines is a central challenge in medicinal chemistry. Several powerful stereoselective synthetic strategies have been developed to address this need.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition of azomethine ylides with alkenes is one of the most versatile and atom-economical methods for the synthesis of substituted pyrrolidines.[10] This reaction allows for the rapid construction of the five-membered ring with excellent control over stereochemistry.[11]

Experimental Protocol: Asymmetric 1,3-Dipolar Cycloaddition of an Azomethine Ylide

This protocol describes a silver-catalyzed asymmetric 1,3-dipolar cycloaddition between an N-alkylideneglycine ester and an acrylate to yield a highly substituted pyrrolidine.[12][13]

Materials:

-

N-benzylideneglycine methyl ester (1.0 equiv)

-

Methyl acrylate (1.2 equiv)

-

Silver fluoride (AgF) (10 mol%)

-

Cinchona alkaloid-based chiral ligand (e.g., a quinidine-derived phosphine) (12 mol%)

-

Anhydrous dichloromethane (DCM)

-

Argon or nitrogen atmosphere

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add silver fluoride (10 mol%) and the chiral ligand (12 mol%).

-

Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

To the catalyst solution, add the N-benzylideneglycine methyl ester (1.0 equiv).

-

Cool the reaction mixture to the desired temperature (e.g., -78 °C) and add methyl acrylate (1.2 equiv) dropwise.

-

Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.

-

Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Caption: Workflow for 1,3-Dipolar Cycloaddition.

Asymmetric Reductive Amination

Asymmetric reductive amination is a powerful one-pot method for the synthesis of chiral amines, including pyrrolidines, from a ketone or aldehyde and an amine in the presence of a reducing agent and a chiral catalyst.[14][15][16][17][18]

Experimental Protocol: Asymmetric Reductive Amination

This protocol describes the iridium-catalyzed asymmetric reductive amination of a ketone with an amine using hydrogen gas as the reductant.[15]

Materials:

-

Aryl ketone (1.0 equiv)

-

Amine (1.1 equiv)

-

Iridium catalyst with a chiral phosphine ligand (e.g., [Ir(COD)Cl]₂ with a chiral bisphosphine) (1 mol%)

-

Titanium(IV) isopropoxide (Ti(O-iPr)₄) (1.5 equiv)

-

Iodine (I₂) (5 mol%)

-

Anhydrous toluene

-

Hydrogen gas (H₂)

Procedure:

-

In a glovebox, charge a pressure-rated reaction vessel with the iridium catalyst, chiral ligand, and iodine.

-

Add anhydrous toluene, followed by the aryl ketone, amine, and titanium(IV) isopropoxide.

-

Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 atm).

-

Stir the reaction mixture at a specific temperature (e.g., 60 °C) for the required time (e.g., 24 hours).

-

After cooling to room temperature, carefully release the pressure.

-

Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the chiral pyrrolidine derivative.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Caption: Workflow for Asymmetric Reductive Amination.

Proline-Catalyzed Asymmetric Aldol Reaction

The use of the chiral amino acid L-proline as a catalyst for the asymmetric aldol reaction represents a landmark in organocatalysis, providing a metal-free and environmentally benign route to chiral β-hydroxy carbonyl compounds, which can be further elaborated into pyrrolidine derivatives.[5][6][19][20][21]

Experimental Protocol: L-Proline-Catalyzed Asymmetric Aldol Reaction

This protocol describes the direct asymmetric aldol reaction between a ketone and an aldehyde catalyzed by L-proline.[6][20]

Materials:

-

Aldehyde (1.0 equiv)

-

Ketone (e.g., acetone, 10 equiv)

-

L-proline (30 mol%)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

In a round-bottom flask, dissolve L-proline (30 mol%) in DMSO.

-

Add the ketone (10 equiv) to the solution and stir the mixture at room temperature for 15 minutes.

-

Add the aldehyde (1.0 equiv) to the reaction mixture.

-

Stir the reaction vigorously at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.

-

Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Caption: Workflow for Proline-Catalyzed Aldol Reaction.

The Pyrrolidine Scaffold in Action: Therapeutic Applications and Mechanisms of Action

The versatility of the pyrrolidine scaffold is evident in the wide range of therapeutic areas where it has been successfully incorporated.

Cardiovascular Disease: ACE Inhibitors

Pyrrolidine-containing angiotensin-converting enzyme (ACE) inhibitors, such as captopril, are widely used in the treatment of hypertension and heart failure.[22]

Mechanism of Action: Captopril

Captopril inhibits ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[10][23] Beyond its enzymatic inhibition, captopril has also been shown to trigger signaling pathways, leading to the phosphorylation of JNK and ERK1/2, which may contribute to its beneficial cardiovascular effects.[20][21][24]

Caption: Captopril's Mechanism of Action.

Pharmacokinetics of Captopril:

| Parameter | Value | Reference |

| Bioavailability | ~60-75% (fasting) | [23][25] |

| Time to Peak | ~1 hour | |

| Protein Binding | ~25-30% | [2][25] |

| Half-life | < 2 hours | [25] |

| Metabolism | Dimerization, disulfide formation | [2][23] |

| Excretion | Primarily renal | [2] |

Type 2 Diabetes: DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) inhibitors, such as vildagliptin, are a class of oral antidiabetic drugs that incorporate a pyrrolidine scaffold.

Mechanism of Action: Vildagliptin

Vildagliptin inhibits the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1). By preventing the breakdown of GLP-1, vildagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, leading to improved glycemic control.[10][26][27]

Caption: Vildagliptin's Mechanism of Action.

Pharmacokinetics of Vildagliptin:

| Parameter | Value | Reference |

| Bioavailability | ~85% | [28][29] |

| Time to Peak | ~1.7 hours | [29] |

| Protein Binding | ~9.3% | [28][29] |

| Half-life | ~3 hours | [30] |

| Metabolism | Cyano group hydrolysis | [31][32] |

| Excretion | Primarily renal | [29][32] |

Central Nervous System Disorders

The pyrrolidine scaffold is found in a variety of drugs targeting the central nervous system (CNS), including antidepressants and agents for Parkinson's disease.

Mechanism of Action: Rolipram (PDE4 Inhibitor)

Rolipram is a selective phosphodiesterase-4 (PDE4) inhibitor that has been investigated for its antidepressant and neuroprotective effects. By inhibiting PDE4, rolipram increases intracellular levels of cyclic AMP (cAMP), a key second messenger involved in various neuronal processes, including synaptic plasticity and neuroinflammation.[16][33][34]

Caption: Rolipram's Mechanism of Action.

Pharmacokinetics of Rolipram:

| Parameter | Value | Reference |

| Bioavailability | ~75% (oral) | [24] |

| Half-life | ~3 hours | [24][35] |

| Metabolism | Hepatic (CYP enzymes) | [24] |

| Excretion | Primarily renal | [24] |

Mechanism of Action: Procyclidine (Muscarinic Antagonist)

Procyclidine is an anticholinergic agent used in the management of Parkinson's disease. It acts as a competitive antagonist at muscarinic M1 receptors in the basal ganglia, helping to restore the balance between the dopaminergic and cholinergic systems that is disrupted in Parkinson's disease.[13][26][36][37][38]

Caption: Procyclidine's Mechanism of Action.

Oncology: Emerging Anticancer Agents

A significant number of pyrrolidine derivatives have been synthesized and evaluated for their potential as anticancer agents, with many exhibiting potent cytotoxic activity against various cancer cell lines.[39] Spiro-oxindole-pyrrolidine compounds, in particular, have emerged as a promising class of anticancer agents.[1][2][6][19][40]

Structure-Activity Relationship of Spiro-oxindole-pyrrolidine Derivatives:

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 7 | MCF-7 | 4.8 | [6][19] |

| HCT116 | 3.9 | [6][19] | |

| Compound 11b | MCF-7 | 3.9 µg/mL | [2] |

| HEPG2 | 5.7 µg/mL | [2] | |

| Compound 5g | HCT-116 | < 3.00 | [40] |

| HepG2 | 5.00 ± 0.66 | [40] | |

| MCF-7 | < 9.00 | [40] |

These studies highlight the potential of the spiro-oxindole-pyrrolidine scaffold as a template for the design of novel anticancer drugs.

Conclusion

The pyrrolidine scaffold continues to be a remarkably fruitful area of research in medicinal chemistry. Its inherent stereochemical complexity, three-dimensional character, and favorable physicochemical properties provide a robust foundation for the design of novel therapeutics.[5] The diverse range of biological activities associated with pyrrolidine-containing compounds, from cardiovascular and metabolic diseases to CNS disorders and oncology, underscores its significance in modern drug discovery. As synthetic methodologies become more sophisticated and our understanding of drug-target interactions deepens, the pyrrolidine scaffold is certain to remain a central and invaluable component in the drug discovery toolkit for the foreseeable future.

References

- Unal, Z., Ozkilinc, G., Mumcu, A. L., & Sari, S. (2018). Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'-pyrrolidine) Derivatives. Letters in Drug Design & Discovery, 15(1), 1-1.

- Unal, Z., Ozkilinc, G., Mumcu, A. L., & Sari, S. (2018). Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'-pyrrolidine) Derivatives. Letters in Drug Design & Discovery, 15(1).

- Arumugam, N., Al-dhfyan, A., & Perumal, P. T. (2014). Novel spirooxindole-pyrrolidine compounds: synthesis, anticancer and molecular docking studies. European journal of medicinal chemistry, 74, 437-446.

- Shaaban, M., Al-gamal, M. I., El-Naggar, M., & El-Koussi, W. M. (2022). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Journal of Molecular Structure, 1250, 131871.

- El-Sayed, M. S., Al-Hussain, S. A., & Al-Wabli, R. I. (2020).

- Camargo, L. L., de Oliveira, V. L., & de Oliveira, A. P. (2018). The binding of captopril to angiotensin I-converting enzyme triggers activation of signaling pathways. American Journal of Physiology-Cell Physiology, 315(3), C413-C423.

- Camargo, L. L. (2018). Angiotensin I-converting enzyme (ACE) signaling pathway. The binding of captopril to somatic ACE leads to phosphorylation of JNK and ERK1/2 phosphorylation, resulting in gene modulation. Both JNK and ERK signaling pathways are involved in modulation of genes engaged in inflammation and cellular internalization machinery. [Image].

- Bhat, A. A., Singh, I., Tandon, N., & Tandon, R. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European journal of medicinal chemistry, 246, 114954.

- Gotor-López, R., Colomer, R., & Lacal, J. C. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. International Journal of Molecular Sciences, 22(17), 9413.

-

RCSB PDB. (n.d.). Vildagliptin. PDB-101. Retrieved from [Link]

- Duchin, K. L., Singhvi, S. M., Willard, D. A., Migdalof, B. H., & McKinstry, D. N. (1982). Captopril kinetics. Clinical pharmacology and therapeutics, 31(4), 452-458.

- Singhvi, S. M., & Migdalof, B. H. (1983). Captopril: pharmacology, metabolism and disposition. Drug metabolism reviews, 14(2), 297-331.

- He, H., Tran, P., Yin, H., Smith, H., & Bathena, S. P. (2012). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. Clinical pharmacokinetics, 51(3), 147-162.

- BenchChem. (2025). Asymmetric Synthesis of Chiral Amines: A Technical Guide for Researchers. BenchChem.

- PharmaBlock. (n.d.).

- Campbell, I. W. (2010). Vildagliptin. Australian prescriber, 33(3), 73.

- Captopril. (2024, April 25). YouTube.

- BenchChem. (2025). L-Proline Catalyzed Asymmetric Aldol Reaction. BenchChem.

- NAFDAC Greenbook Admin. (2023, August 23). Vildagliptin Summary of Product Characteristics. NAFDAC Greenbook.

-

Rolipram. (n.d.). In Wikipedia. Retrieved from [Link]

- European Medicines Agency. (n.d.). Galvus, INN-vildagliptin.

- Krause, W., & Kühne, G. (1988). Pharmacokinetics of (+)-rolipram and (-)-rolipram in healthy volunteers. European journal of clinical pharmacology, 35(5), 531-535.

- Long, J., Hu, J., Shen, X., & Ji, B. (2005). A convenient procedure for the catalytic asymmetric 1, 3-dipolar cycloaddition of azomethine ylides and alkenes. Organic letters, 7(21), 4787-4790.

- BenchChem. (2025).

- Akkerman, S., Prickaerts, J., & Blokland, A. (2017). Pharmacokinetic measurements of rolipram in the rat after intraperitoneal administration. Journal of pharmacological and toxicological methods, 88, 115-120.

- MIMS Indonesia. (n.d.). Procyclidine: Uses & Dosage. MIMS.

- Staroń, J., Satała, G., Kusa, A., & Bojarski, A. J. (2013). Synthesis and biological evaluation of novel pyrrolidine-2, 5-dione derivatives as potential antidepressant agents. Part 1. European journal of medicinal chemistry, 63, 46-56.

- Ghamri, M. E., & Bouachrine, M. (2022). Quantitative Structure Activity Relationship study of p38α MAP kinase inhibitors. Biointerface Research in Applied Chemistry, 12(6), 7731-7744.

- Tang, W., & Zhang, X. (2004). Asymmetric reductive amination of ketones. U.S.

- Zhang, J., Wang, Q., Fang, H., Xu, W., Liu, A., & Du, G. (2007). Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. Bioorganic & medicinal chemistry, 15(7), 2749-2758.

- Nájera, C., & Sansano, J. M. (2011). Application of 1, 3‐Dipolar Reactions between Azomethine Ylides and Alkenes to the Synthesis of Catalysts and Biologically Active Compounds. Chemistry–A European Journal, 17(23), 6312-6325.

- Wallace, D. J. (2012). Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine. Synlett, 23(10), 1443-1447.

- MedChemExpress. (n.d.). Procyclidine (Tricyclamol). MedChemExpress.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). procyclidine. IUPHAR/BPS Guide to PHARMACOLOGY.

- Wang, Y., & Zhang, X. (2013). Direct Asymmetric Reductive Amination for the Synthesis of Chiral β-Arylamines.

- D'hooghe, M., & De Kimpe, N. (2014). Catalytic Enantioselective 1, 3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of chemical research, 47(3), 879-890.

- Organic Chemistry Portal. (n.d.).

- Seela, F., & Peng, X. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Molecules, 26(3), 698.

- ACS Medicinal Chemistry Letters. (2024). Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections.

-

Procyclidine. (n.d.). In Wikipedia. Retrieved from [Link]

- Raimondi, M. V., Schillaci, D., & Petruso, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 1-34.

- Padwa, A., & Ku, H. (1980). 1, 3-Dipolar cycloaddition reactions of azomethine ylides and alkynes. The Journal of Organic Chemistry, 45(18), 3756-3766.

- Poyraz, S., Naciye Yaktubay, D., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in pharmacology, 14, 1239658.

- Taylor & Francis. (n.d.). Pyrrolidine – Knowledge and References. Taylor & Francis.

- IntechOpen. (2022). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.

- De Clercq, E., & Li, G. (2021). 4, 7-Disubstituted 7H-Pyrrolo [2, 3-d] pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 26(13), 3779.

- Karthikeyan, M., & Vyas, R. (2014). Quantitative Structure-Activity Relationship Study on Pyrrolotriazine Derivatives as Met Kinase Inhibitors. Asian Journal of Chemistry, 26(11), 3169.

- Lagunin, A. A., Gloriam, D. E., & Filimonov, D. A. (2018). Comparison of Quantitative and Qualitative (Q) SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in pharmacology, 9, 1145.

- Alzheimer's Drug Discovery Foundation. (n.d.). Rolipram. Cognitive Vitality.

- Herman, L. L., & Padala, S. A. (2024). Captopril. In StatPearls [Internet].

Sources

- 1. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Captopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. l-Proline catalyzed asymmetric transfer aldol reaction between diacetone alcohol and aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Application of 1,3‐Dipolar Reactions between Azomethine Ylides and Alkenes to the Synthesis of Catalysts and Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A convenient procedure for the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. semanticscholar.org [semanticscholar.org]

- 18. organic-chemistry.org [organic-chemistry.org]

- 19. mdpi.com [mdpi.com]

- 20. scribd.com [scribd.com]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 23. m.youtube.com [m.youtube.com]

- 24. Rolipram - Wikipedia [en.wikipedia.org]

- 25. Captopril kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mims.com [mims.com]

- 27. researchgate.net [researchgate.net]

- 28. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. ec.europa.eu [ec.europa.eu]

- 30. Vildagliptin - Australian Prescriber [australianprescriber.tg.org.au]

- 31. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Vildagliptin [pdb101.rcsb.org]

- 32. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]

- 33. researchgate.net [researchgate.net]

- 34. alzdiscovery.org [alzdiscovery.org]

- 35. Pharmacokinetics of (+)-rolipram and (-)-rolipram in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. pdf.benchchem.com [pdf.benchchem.com]

- 37. procyclidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 38. Procyclidine - Wikipedia [en.wikipedia.org]

- 39. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 40. Synthesis and biological evaluation of pyrrolidine-based T-type calcium channel inhibitors for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential therapeutic targets of 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol

Potential Therapeutic Targets of 1-Amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol: A Pharmacophore-Driven Deconvolution Guide

Executive Summary

As drug discovery pivots toward increasingly complex and highly functionalized small molecules, the novel scaffold 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol presents a highly specific polypharmacological profile. This molecule integrates three distinct pharmacophoric elements: a metal-chelating imidazole ring, a conformationally restricted N-aminopyrrolidine core, and a hydrogen-bond directing hydroxyl group. As a Senior Application Scientist, my objective in this technical guide is to deconstruct this scaffold, hypothesize its primary therapeutic targets based on structural causality, and provide a self-validating, step-by-step experimental framework for target deconvolution.

Part 1: Structural Deconstruction & Target Hypothesis

To rationally predict the targets of 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol, we must analyze the thermodynamic and stereochemical contributions of its functional groups:

-

The Imidazole Ring (Metal Chelation & GPCR Binding): The imidazole moiety is a privileged scaffold in medicinal chemistry, primarily due to the lone electron pair on its sp2-hybridized nitrogen. This feature allows it to act as a potent monodentate or bidentate ligand for transition metals (e.g., Zn²⁺, Fe³⁺) residing in the catalytic pockets of metalloenzymes such as Histone Deacetylases (HDACs) and Cytochrome P450s (CYPs)[1]. Alternatively, in the absence of a metal, the imidazole ring serves as a critical hydrogen-bond acceptor/donor pair, a hallmark requirement for binding the Histamine H3 and H4 receptors[2].

-

The N-Aminopyrrolidine Core (Rigidity & Covalent Potential): The pyrrolidine ring restricts the conformational freedom of the molecule, reducing the entropic penalty upon target binding. The unique 1-amino substitution (a hydrazine derivative) introduces a highly nucleophilic center[3]. This nitrogen can act as a hinge-binding motif in kinase ATP pockets or potentially form reversible covalent hydrazones with active-site carbonyls in specific proteases.

-

The Hydroxyl Group (Orientation & Specificity): Positioned at C3, the hydroxyl group acts as a stereospecific anchor. By forming directional hydrogen bonds with target residues, it dictates the spatial orientation of the imidazole ring, ensuring selectivity between highly homologous enzyme isoforms.

Fig 1: Pharmacophore deconstruction and target hypothesis mapping.

Part 2: Target Deconvolution Strategy

To validate these hypothesized targets, we must employ orthogonal, self-validating assay systems. We prioritize assays that maintain the physiological context of the cell, as isolated biochemical assays often strip away essential cofactors and native protein conformations.

Cellular Thermal Shift Assay (CETSA)

Causality: Traditional biochemical assays utilize truncated, purified proteins. However, metalloenzymes can easily lose their weakly bound metal ions during purification, leading to false negatives. CETSA bypasses this artifact by measuring target engagement inside intact, living cells[4]. Mechanism: When a cell is heated, proteins naturally unfold and aggregate. If 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol binds to its target, the binding energy thermodynamically stabilizes the folded state, shifting the protein's melting temperature (Tm) higher. By quantifying the soluble protein fraction post-heating, we can definitively prove intracellular target engagement[4].

Radioligand Displacement (For GPCRs)

Causality: GPCRs like the Histamine H3 receptor are multi-pass transmembrane proteins. They are notoriously unstable in the detergent-heavy lysis buffers required for downstream CETSA detection. Therefore, to validate H3 receptor binding, we utilize a radioligand displacement assay using isolated cell membranes. This preserves the lipid bilayer environment necessary for GPCR structural integrity while minimizing intracellular noise[2].

Fig 2: Step-by-step CETSA workflow for intracellular target validation.

Part 3: Mechanistic Validation & Data Presentation

To systematically track our deconvolution efforts, we summarize the predicted targets, the biophysical rationale, and the required validation metrics in the table below.

| Target Class | Specific Candidate(s) | Primary Binding Motif | Validation Assay | Success Metric |

| Metalloenzymes | HDAC6, CYP3A4, Carbonic Anhydrases | Imidazole (Metal coordination) | CETSA (Intact Cells) | ΔTm ≥ 2.0 °C shift vs. DMSO |

| GPCRs | Histamine H3 / H4 Receptors | Imidazole + N-Aminopyrrolidine | Radioligand Displacement | Kᵢ < 100 nM |

| Kinases | p38α, ERK1/2 | N-Aminopyrrolidine (Hinge) | Kinome Profiling / CETSA | IC₅₀ < 1 µM; ΔTm ≥ 1.5 °C |

Part 4: Step-by-Step Experimental Methodologies

Protocol 1: Intracellular Target Validation via CETSA (Metalloenzymes/Kinases)

This protocol is optimized for high-throughput target validation using intact cells to preserve the native metalloenzyme environment.

-

Cell Culture & Dosing: Culture K562 cells (or a relevant target-expressing line) to 70-80% confluency. Treat cells with 10 µM of 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol or a DMSO vehicle control (final DMSO <0.1%) for 1 hour at 37°C. Causality: A 1-hour incubation allows sufficient membrane permeation and intracellular equilibration without triggering downstream transcriptional changes or phenotypic toxicity.

-

Thermal Challenge: Aliquot the cell suspension into PCR tubes (50 µL/tube). Subject the tubes to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C. Causality: Precise, rapid heating ensures uniform denaturation kinetics across all samples.

-

Lysis: Add a mild, non-denaturing lysis buffer (e.g., 0.4% NP-40 in TBS supplemented with protease inhibitors). Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen. Causality: Gentle lysis prevents the artificial denaturation of the stabilized protein-ligand complexes that harsh detergents (like SDS) would cause.

-

Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Causality: This high-speed spin pellets the thermally denatured, aggregated proteins, leaving only the stable, folded proteins in the supernatant.

-

Detection & Analysis: Analyze the soluble fraction via quantitative Western Blot using antibodies specific to the hypothesized targets (e.g., anti-HDAC6). Plot the band intensities against temperature to calculate the apparent Tm. A ΔTm > 2°C definitively confirms target engagement[4].

Protocol 2: Histamine H3 Receptor Radioligand Binding Assay

This protocol isolates the GPCR interaction from off-target intracellular noise.

-

Membrane Preparation: Homogenize HEK293 cells stably expressing the human H3 receptor in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 30 minutes to isolate the membrane pellet.

-

Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [³H]-N-alpha-methylhistamine (a selective radioligand), and varying concentrations of 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol (10⁻¹⁰ to 10⁻⁵ M).

-

Equilibration: Incubate the plate at 25°C for 60 minutes. Causality: Room temperature incubation prevents rapid receptor internalization or degradation while allowing the system to reach thermodynamic equilibrium.

-

Filtration & Washing: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer.

-

Quantification: Add scintillation cocktail to the filters and measure radioactivity. Calculate the IC₅₀ and convert to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation[2].

Sources

Protocol for using 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol in in-vitro assays

An Application Guide for the In-Vitro Characterization of 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol as a Potential IDO1 Inhibitor

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in-vitro evaluation of 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol. Based on the presence of the imidazole moiety, a common pharmacophore in immunomodulatory agents, we hypothesize that this compound may function as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a high-priority target in immuno-oncology.[1][2] This guide details the scientific rationale for targeting IDO1 and provides two detailed protocols for characterizing the inhibitory potential of this compound: a cell-free enzymatic assay and a more physiologically relevant cell-based functional assay.

Compound Profile and Handling

While specific experimental data for 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol is not widely published, its structure, containing a pyrrolidine ring, an amino group, a hydroxyl group, and an imidazole ring, suggests it is a polar small molecule.[3][4] The pyrrolidine scaffold is a common feature in many biologically active compounds.[5][6]

Table 1: Compound Handling and Storage

| Parameter | Recommendation | Rationale |

| Solvent | Dimethyl Sulfoxide (DMSO) | DMSO is a versatile aprotic solvent capable of dissolving a wide range of polar and non-polar compounds, making it ideal for creating high-concentration stock solutions for screening.[7] |

| Stock Concentration | 10 mM | A 10 mM stock is standard for small molecule screening, allowing for a wide range of final assay concentrations while minimizing the final DMSO percentage to avoid solvent-induced artifacts.[8] |

| Storage | -20°C or -80°C, desiccated | Aliquoting the stock solution and storing it frozen and desiccated minimizes degradation from repeated freeze-thaw cycles and exposure to moisture.[9] |

| Safety | Handle with standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Assume the compound is potent and potentially hazardous. | Standard laboratory practice for handling novel chemical entities with unknown toxicological profiles. |

Protocol: Preparation of 10 mM Stock Solution

-

Calculate the required mass of 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol needed to prepare the desired volume of a 10 mM solution (Molecular Weight to be determined for the specific salt form).

-

Carefully weigh the compound and dissolve it in high-purity, anhydrous DMSO.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (<40°C) may be applied if necessary.

-

Dispense into single-use aliquots in properly labeled low-retention microcentrifuge tubes.

-

Store immediately at -20°C or -80°C, protected from light.

Scientific Background: The IDO1 Pathway in Immune Evasion

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan (L-Trp) into N-formylkynurenine.[2][10] This is the entry point into the kynurenine pathway.[11] In the tumor microenvironment, IDO1 expression is often upregulated by pro-inflammatory cytokines like interferon-gamma (IFN-γ).[10][12]

The overexpression of IDO1 contributes to tumor immune escape through two primary mechanisms:

-

Tryptophan Depletion: The rapid consumption of L-Trp in the local environment starves effector T cells, which are highly sensitive to tryptophan levels, leading to their cell cycle arrest and apoptosis.[12]

-

Kynurenine Accumulation: The metabolic products of tryptophan degradation, particularly kynurenine and its derivatives, are biologically active and induce the differentiation of regulatory T cells (Tregs) while suppressing effector T and NK cell function.[11]

By inhibiting the IDO1 enzyme, the local tryptophan concentration can be restored, and the production of immunosuppressive kynurenine is blocked. This dual action can reactivate anti-tumor immunity, making IDO1 inhibitors a promising therapeutic strategy, especially in combination with other immunotherapies like checkpoint inhibitors.[1][7]

Caption: The IDO1 pathway and the inhibitory role of a potential drug.

Protocol 1: Cell-Free Enzymatic IDO1 Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the activity of purified, recombinant IDO1 enzyme. It is ideal for primary screening and determining a direct biochemical IC50 value. The protocol is adapted from commercially available fluorescent assay kits.[9][13]

Materials

-

Recombinant Human IDO1 Enzyme

-

IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)[14]

-

L-Tryptophan (Substrate)

-

Cofactors: Methylene Blue, Ascorbic Acid[14]

-

Catalase[14]

-

Test Compound: 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol

-

Positive Control Inhibitor (e.g., Epacadostat, IDO5L)[12][13]

-

Fluorescent Developer Reagent (reacts with N-formylkynurenine)[9][13]

-

Black, flat-bottom 96-well assay plate

-

Plate reader with fluorescence detection (Ex/Em = ~402/488 nm)[13]

Experimental Procedure

-

Reagent Preparation: Prepare all reagents as per supplier instructions. Create a Reaction Master Mix containing Assay Buffer, L-Tryptophan, and cofactors.

-

Compound Plating: Prepare a serial dilution of the test compound (e.g., 11-point, 3-fold dilution starting from 100 µM) in assay buffer. Add 10 µL of each dilution to the appropriate wells of the 96-well plate. Also include wells for "No Inhibitor" (vehicle control, e.g., DMSO) and "Positive Control" inhibitor.

-

Enzyme Addition: Dilute the recombinant IDO1 enzyme to the desired concentration in assay buffer and add 40 µL to all wells except the "No Enzyme" background control wells.

-

Initiate Reaction: Add 50 µL of the Reaction Master Mix to all wells to start the enzymatic reaction. The final volume should be 100 µL.

-

Incubation: Seal the plate and incubate at 37°C for 30-60 minutes, protected from light.[14]

-

Develop Signal: Stop the reaction and develop the fluorescent signal by adding 50 µL of the Developer Reagent to all wells.

-

Final Incubation: Incubate the plate at 45°C for 3 hours in the dark.[9] Allow the plate to cool to room temperature for 1 hour.

-

Data Acquisition: Measure the fluorescence intensity using a plate reader at Ex/Em = 402/488 nm.[13]

Protocol 2: Cell-Based IDO1 Functional Assay

This assay measures the inhibition of IDO1 activity within a cellular context, providing more physiologically relevant data that accounts for cell permeability and metabolism. The protocol involves inducing IDO1 expression in a human cell line and measuring the production of kynurenine in the culture supernatant.[7][12][14]

Materials

-

Human cell line known to express IDO1 upon stimulation (e.g., HeLa, SKOV-3 ovarian cancer cells).[12][14]

-

Cell Culture Medium (e.g., DMEM or McCoy's 5A) with 10% FBS and antibiotics.[7][12]

-

Human Interferon-gamma (IFN-γ) for IDO1 induction.

-

Test Compound and Positive Control Inhibitor.

-

Trichloroacetic Acid (TCA) for protein precipitation.[14]

-

Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid) for kynurenine detection.[14]

-

Clear, flat-bottom 96-well cell culture plates.

-

Spectrophotometer (plate reader) for absorbance measurement at 480 nm.[14]

Caption: Workflow for the cell-based IDO1 functional assay.

Experimental Procedure

-

Cell Seeding (Day 1): Seed HeLa or SKOV-3 cells into a 96-well plate at a density of 1-3 x 10⁴ cells per well in 100 µL of culture medium.[12][14] Allow cells to attach overnight in a 37°C, 5% CO₂ incubator.

-

IDO1 Induction (Day 2): Add IFN-γ to each well to a final concentration of 100 ng/mL to induce IDO1 expression.[12] Include "Uninduced" control wells that receive vehicle instead of IFN-γ. Incubate for 24 hours.

-

Compound Treatment (Day 3): Prepare serial dilutions of the test compound and positive control in fresh culture medium. Remove the old medium from the cells and add 200 µL of the medium containing the inhibitors. Incubate for an additional 24-48 hours.[7][12]

-

Kynurenine Measurement (Day 4):

-

Carefully collect 140 µL of supernatant from each well and transfer to a new 96-well plate.

-

Add 10 µL of 6.1 N TCA to each well, mix, and incubate at 50°C for 30 minutes to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine.[14]

-

Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitate.[14]

-

Transfer 100 µL of the clear supernatant to a new, clear 96-well plate.

-

Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's Reagent) to each well and incubate at room temperature for 10 minutes.[14] A yellow color will develop.

-

-

Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.[14]

Data Analysis and Interpretation

-

Background Subtraction: For both assays, subtract the average value of the "No Enzyme" or "Uninduced" control wells from all other wells.

-

Calculate Percent Inhibition: Use the following formula to determine the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Signal_Inhibitor / Signal_Vehicle_Control)) * 100

-

Determine IC50: Plot the percent inhibition against the log of the inhibitor concentration. Use a non-linear regression analysis (four-parameter logistic fit) to determine the concentration of the inhibitor that produces 50% inhibition (the IC50 value).

Table 2: Expected Controls and Outcomes

| Control | Description | Expected Outcome | Purpose |

| No Enzyme / Uninduced | Reaction without IDO1 enzyme or cells not treated with IFN-γ. | Minimal signal (background). | Defines the baseline of the assay. |

| Vehicle Control (0% Inhibition) | Reaction with IDO1 and vehicle (DMSO) but no inhibitor. | Maximum signal. | Defines the 100% activity window of the assay. |

| Positive Control Inhibitor | A known, potent IDO1 inhibitor (e.g., Epacadostat). | Dose-dependent decrease in signal, with a known IC50. | Validates that the assay system is working correctly and is sensitive to inhibition. |

References

-

Rohrig, U.F., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). ACS Publications. [Link]

-

Mellor, A.L. & Munn, D.H. (2004). IDO1 at the Crossroads of Tryptophan Metabolism and Human Disease. The FEBS Journal. [Link]

-

Cheong, J.E. & Sun, L. (2018). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology. [Link]

-

Qi, R., et al. (2020). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design. PMC. [Link]

-

Sikh, A., et al. (2018). In Vitro Assays for Screening Small Molecules. PubMed. [Link]

-

Lin, J., et al. (2024). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. Taylor & Francis Online. [Link]

-

Rohrig, U.F., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). ResearchGate. [Link]

-

Krasnov, P., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. PMC. [Link]

-

MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. [Link]

-

Danaher Life Sciences. Small Molecule Screening Process Steps. [Link]

-

Liu, X., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. PMC. [Link]

-

Institut Curie. Small molecules identification and optimization. [Link]

-

ResearchGate. A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. [Link]

-

Suwinski, J., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. MDPI. [Link]

-

Bakulina, O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

-

PubChem. (3S)-pyrrolidin-3-ol. [Link]

-

Thonon, D., et al. (2022). Multivalent Pyrrolidine Iminosugars: Synthesis and Biological Relevance. MDPI. [Link]

-

ResearchGate. An Overview on Chemistry and Biological Importance of Pyrrolidinone. [Link]

-

Asif, M. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. [Link]

-

Nguyen, T.L.H., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. [Link]

-

Braga, A.L., et al. (2004). 'One-Pot' Synthesis of Chiral N-Protected α-Amino Acid-Derived 1,2,4-Oxadiazoles. Thieme. [Link]

-

Azeez, N. (2021). Antioxidant Activity of some Pyrrolidin-2-One Derivatives. ResearchGate. [Link]

-

PubChem. (3R,4S)-1-((1H-imidazol-4-yl)methyl)-3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multivalent Pyrrolidine Iminosugars: Synthesis and Biological Relevance [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Small Molecule Screening Process Steps | Danaher Life Sciences [lifesciences.danaher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]

- 12. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Assay Kit (ab273304) | Abcam [abcam.com]

- 14. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

High-performance liquid chromatography (HPLC) methods for analyzing imidazole compounds

An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Methods for Analyzing Imidazole Compounds

Authored by a Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of imidazole compounds. Imidazoles are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agricultural chemicals, and industrial materials.[1][2] Their accurate quantification is paramount for quality control, pharmacokinetic studies, environmental monitoring, and ensuring product safety.[1] This document moves beyond simple procedural lists to explain the fundamental principles and causal relationships behind method development choices, ensuring both scientific integrity and practical success.

The Chromatographic Foundation: Why HPLC is the Premier Choice

High-Performance Liquid Chromatography (HPLC) stands as the most versatile and widely adopted technique for analyzing imidazole derivatives.[1][2][3] Its strength lies in its applicability to a vast range of compounds with varying polarities and its ability to resolve complex mixtures. The fundamental principle involves partitioning analytes between a liquid mobile phase and a solid stationary phase. By carefully selecting these two phases, we can achieve precise and reproducible separations.

Causality in Column Selection: Tailoring the Stationary Phase to the Analyte

The choice of the HPLC column is the most critical decision in method development. For imidazoles, the selection is primarily dictated by the polarity of the target analyte.

-

Reversed-Phase (RP-HPLC): This is the most common starting point.

-

Mechanism: RP-HPLC utilizes a non-polar stationary phase (typically C18 or C8 alkyl chains bonded to silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Non-polar analytes are retained longer through hydrophobic interactions.

-

Expert Insight: While standard C18 columns are workhorses, they can provide insufficient retention for more polar imidazole compounds, leading to early elution and poor separation.[4][5] For these analytes, consider columns with a less hydrophobic C8 stationary phase or specialized "Aqueous C18" (AQ-type) columns that are designed for stability in highly aqueous mobile phases.[4][6]

-

-

Hydrophilic Interaction Liquid Chromatography (HILIC): This is the preferred technique for highly polar, water-soluble imidazoles that show little to no retention in reversed-phase.[7][8]

-

Mechanism: HILIC employs a polar stationary phase (e.g., bare silica, or phases bonded with amide or even imidazole groups) and a largely organic mobile phase.[9][10] A water layer is adsorbed onto the stationary phase, and analytes partition into this layer, with more polar compounds being retained longer.

-

Expert Insight: HILIC is exceptionally powerful but can be more sensitive to mobile phase composition, especially the water content. Careful equilibration is key to reproducible results.

-

Mobile Phase Optimization: The Engine of Separation

The mobile phase is not merely a carrier; it is an active component that dictates retention, selectivity, and peak shape.[11]

-

pH Control is Paramount: The basic nitrogen atoms in the imidazole ring mean its ionization state is highly pH-dependent (pKa of imidazole is ~7.0).[8]

-

Causality: Chromatographing a compound near its pKa results in a mixture of its ionized and non-ionized forms, leading to severe peak broadening and splitting.[4] To ensure a single, stable analyte form, the mobile phase pH should be adjusted to be at least 2 units above or below the pKa.[4][5]

-

Practical Application: For most imidazole analyses on reversed-phase columns, using a slightly acidic mobile phase (pH 3-4) is ideal. This protonates the imidazole ring, leading to sharp, symmetrical peaks.[5] This is commonly achieved by adding modifiers like formic acid, acetic acid, or using a phosphate buffer.[6][12]

-

-

Organic Modifier Selection: The choice between acetonitrile (ACN) and methanol (MeOH) can influence selectivity.

-

Ion-Pairing Chromatography: For highly polar, charged imidazoles that still lack retention in RP-HPLC, ion-pairing agents (e.g., octane sulfonic acid) can be added to the mobile phase.[8] These agents contain a hydrophobic tail that interacts with the stationary phase and a charged head that pairs with the analyte, effectively increasing its retention.

Application Protocol 1: Quality Control of Imidazole Anti-Infective Drugs in Tablets

This protocol details a robust, isocratic reversed-phase HPLC method for the simultaneous quantification of four imidazole anti-infective drugs—secnidazole, omeprazole, albendazole, and fenbendazole—in pharmaceutical tablets.[6][13] The method is designed for accuracy and speed, making it ideal for a quality control environment.

Experimental Workflow Diagram

Caption: General workflow for the QC analysis of imidazole drugs in tablets.

Detailed Step-by-Step Protocol

-

Instrumentation and Reagents

-

HPLC system with UV or Diode Array Detector (DAD).

-

Thermo Scientific™ BDS Hypersil™ C8 column (5 µm, 4.6 x 250 mm) or equivalent.[6]

-

HPLC-grade methanol, potassium dihydrogen phosphate (KH₂PO₄), and ortho-phosphoric acid.

-

Reference standards for secnidazole, omeprazole, albendazole, and fenbendazole.[14][15]

-

-

Chromatographic Conditions

-

Preparation of Standard Solutions

-

Prepare individual stock solutions of each reference standard (e.g., 1000 µg/mL) in methanol.

-

Create a mixed working standard solution containing all four analytes.

-

Perform serial dilutions with the mobile phase to prepare a series of calibration standards ranging from 10 µg/mL to 100 µg/mL.[6]

-

-

Preparation of Sample Solutions (from Tablets)

-

Weigh and finely powder at least 5 tablets to create a homogenous sample.

-

Accurately weigh a portion of the powder equivalent to 20 mg of the primary active ingredient.

-

Transfer to a 100 mL volumetric flask, add approximately 70 mL of mobile phase, and sonicate for 15 minutes to dissolve.

-

Allow to cool to room temperature, dilute to volume with mobile phase, and mix well.

-

Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[6]

-

-

System Suitability and Analysis

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a standard solution (e.g., 25 µg/mL) six times. The relative standard deviation (RSD) for the peak areas should be ≤ 2.0%.

-

Inject the calibration standards, followed by the sample solutions.

-

Construct a calibration curve by plotting peak area against concentration for each analyte. Determine the concentration in the sample solutions from this curve.

-

Expected Performance Data

The following table summarizes typical performance characteristics for this method, demonstrating its suitability for quantitative analysis.[6][13]

| Analyte | Retention Time (min) | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |

| Secnidazole | ~2.6 | 10 - 100 | >0.999 | 0.41 | 1.24 |

| Omeprazole | ~3.2 | 10 - 100 | >0.999 | 0.13 | 0.39 |

| Albendazole | ~4.0 | 10 - 100 | >0.999 | 0.18 | 0.55 |

| Fenbendazole | ~4.6 | 10 - 100 | >0.999 | 0.15 | 0.45 |

Application Protocol 2: Trace Analysis of Imidazoles in Environmental Water by LC-MS/MS

This protocol outlines a highly sensitive and selective method for determining trace levels of various imidazole compounds in environmental water samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The use of Solid-Phase Extraction (SPE) is critical for sample cleanup and concentration.[16] This method is validated according to International Council for Harmonisation (ICH) guidelines.[6][17]

Sample Preparation Workflow Diagram

Caption: Solid-Phase Extraction (SPE) workflow for concentrating imidazoles from water.

Detailed Step-by-Step Protocol

-

Instrumentation and Reagents

-

LC-MS/MS Conditions

-

Mobile Phase A: 0.1% Formic Acid in Water.[16]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[16]

-

Gradient Elution: A typical gradient would start at 5-10% B, ramp to 95% B over 15-20 minutes, hold, and then re-equilibrate.

-

Flow Rate: 0.25-0.40 mL/min.[16]

-

Column Temperature: 40 °C.[16]

-

Ionization Mode: Electrospray Ionization Positive (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor/product ion transitions must be optimized for each target analyte.

-

-

Sample Preparation (SPE)

-

Filter a 500 mL water sample through a 0.45 µm glass fiber filter.[1][16]

-

Add a chelating agent like Na₂EDTA to prevent metal interference and spike with internal standards.[16]

-

Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.[1][16]

-

Load the water sample onto the cartridge at a flow rate of approximately 5 mL/min.[1]

-

Wash the cartridge with 5 mL of ultrapure water to remove interferences.[1]

-

Elute the retained imidazole analytes with two aliquots of 3-4 mL of methanol containing 2% formic acid.[16]

-

Evaporate the combined eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the initial mobile phase, vortex, and transfer to an HPLC vial.[1][16]

-

-

Method Validation

-

The method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) as per ICH Q2(R2) guidelines.[17]

-

Linearity: Assessed by analyzing a series of standards over the expected concentration range (e.g., 1-100 ng/L). R² should be >0.995.[16]

-

Accuracy: Determined by spiking blank water samples at three different concentration levels. Recoveries should be within 70-120%.[16]

-

Precision: Assessed by analyzing replicate spiked samples. The RSD should be <15%.[16]

-

Method Validation Summary Table

| Validation Parameter | Acceptance Criteria | Typical Result |

| Linearity (R²) | ≥ 0.995 | > 0.998 |

| Accuracy (% Recovery) | 70 - 120% | 85 - 115% |

| Precision (% RSD) | ≤ 15% | < 10% |

| Matrix Effects | Corrected by internal standards | -10% to +15% |

| MQLs (Water) | Analyte-dependent | < 1.0 ng/L |

Field-Proven Troubleshooting Guide

Even with robust methods, challenges can arise. This section provides expert guidance on common issues encountered during the analysis of imidazole compounds.

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Poor Peak Shape (Tailing) | Secondary Silanol Interactions: Basic imidazole nitrogens interact with acidic silanol groups on the silica column packing.[5] | Use a modern, base-deactivated, or end-capped column. Alternatively, add a small amount of a competitive base like triethylamine (TEA) to the mobile phase (note: not MS-friendly).[5] |

| Mobile Phase pH near pKa: Both protonated and neutral forms of the analyte exist, causing peak distortion.[5] | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For imidazoles, a pH of 3-4 is often effective.[5] | |

| Metal Chelation: The imidazole ring can chelate with trace metals in the system or column.[5] | Add a chelating agent like EDTA (0.1 mM) to the mobile phase or sample diluent.[5] | |

| Poor/No Retention | Analyte is too Polar: The compound has minimal hydrophobic interaction with the reversed-phase column. | Decrease the percentage of organic solvent in the mobile phase.[5] Switch to a more polar stationary phase (e.g., C8, AQ-type, or polar-embedded). For very polar analytes, develop a HILIC method.[5][7] |

| Inconsistent Retention Times | Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase, especially with HILIC or complex gradients. | Ensure the column is equilibrated for at least 10-15 column volumes before injection. |

| Mobile Phase Instability: pH drift or evaporation of the organic component can alter retention. | Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation. Use a buffered mobile phase to maintain a stable pH.[11] |

References

-

Al-Attas, A., et al. (2022). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. Available at: [Link]

-

Cavrini, V., et al. (1994). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. PubMed. Available at: [Link]

-

Wang, Q., & Li, G. (2012). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Chinese Journal of Pharmaceutical Analysis. Available at: [Link]

-

Al-Attas, A., et al. (2022). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. Available at: [Link]

- Google Patents. (2019). CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.

-

Waters Corporation. (n.d.). Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. Available at: [Link]

-

MDPI. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Available at: [Link]

-

NanoChrom. (n.d.). ChromCore HILIC-Imidazole Columns. Available at: [Link]

-

ResearchGate. (2017). Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?. Available at: [Link]

-

SIELC Technologies. (2018). Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. Available at: [Link]

-

Chromatography Forum. (2013). RP HPLC method for Imidazole. Available at: [Link]

-

SIELC Technologies. (n.d.). Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column. Available at: [Link]

-

Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

-

ResearchGate. (2015). (PDF) Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. Available at: [Link]

-

Waters Corporation. (n.d.). Quantitative Method for the Determination of Potentially Mutagenic Impurities of Ondansetron Using UPC2 Coupled with a Xevo TQ-S micro. Available at: [Link]

-

AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

-

Asian Journal of Pharmaceutical Analysis. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Available at: [Link]

-

USP-NF. (n.d.). USP Monographs: Clotrimazole. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ajpaonline.com [ajpaonline.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]

- 9. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]

- 10. ChromCore HILIC-Imidazole Columns-Normal Phase/HILIC LC Columns-NanoChrom Technologies (Suzhou) Co., Ltd [nanochrom.com]

- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 12. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]

- 13. researchgate.net [researchgate.net]

- 14. ftp.uspbpep.com [ftp.uspbpep.com]

- 15. store.usp.org [store.usp.org]

- 16. mdpi.com [mdpi.com]

- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

Techniques for measuring the binding affinity of 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol to its target

Application Note: Biophysical and Biochemical Techniques for Measuring the Binding Affinity of 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol to the Histamine H3 Receptor

Introduction & Scientific Rationale

The compound 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol is a highly functionalized, conformationally restricted scaffold of significant interest in medicinal chemistry. The presence of the 1H-imidazole ring is a classic pharmacophore for ligands targeting the Histamine H3 Receptor (H3R), a G protein-coupled receptor (GPCR) that regulates neurotransmitter release in the central nervous system [3].

Historically, while imidazole-based H3R agonists and antagonists exhibit high affinity, they often suffer from poor blood-brain barrier penetration and unwanted interactions with hepatic cytochrome P450 enzymes [3]. To overcome these liabilities, structural biology and medicinal chemistry efforts have focused on modifying the scaffold. The integration of a rigid pyrrolidine core restricts the conformational flexibility of the imidazole group, which has been shown to differentially affect antagonist potency and improve receptor subtype selectivity [4]. Furthermore, the C3-hydroxyl and N1-amino groups provide critical vectors for hydrogen bonding, specifically targeting conserved residues like E206^{5.46} within the aminergic binding pocket of H3R [3].

To accurately evaluate this compound as a viable lead, researchers must employ orthogonal biophysical techniques. Relying solely on equilibrium assays (like radioligand binding) obscures the kinetic mechanisms of drug-target interactions. Therefore, this application note details a comprehensive, self-validating workflow utilizing Surface Plasmon Resonance (SPR) for kinetic profiling and Isothermal Titration Calorimetry (ITC) for thermodynamic characterization.

Experimental Strategy & Causality

Measuring the binding affinity ( KD ) of low-molecular-weight ligands to complex membrane proteins like GPCRs is notoriously challenging. We employ a dual-assay biophysical strategy:

-

Surface Plasmon Resonance (SPR): SPR is selected because it resolves the equilibrium dissociation constant ( KD ) into its kinetic components: the association rate ( kon ) and dissociation rate ( koff ). For GPCRs, establishing a stable baseline is difficult due to the requirement of detergents or lipid nanodiscs to maintain receptor stability [2]. We utilize an indirect capture method (anti-His antibody) rather than direct covalent coupling. This ensures the receptor is uniformly oriented and avoids chemical modification of the binding pocket [2].

-

Isothermal Titration Calorimetry (ITC): ITC is the only label-free technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile ( ΔH , ΔS , and stoichiometry n ) in a single experiment [1]. This is essential to determine whether the binding of 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol is driven by enthalpy (indicating strong, specific hydrogen bonds, such as with E206^{5.46}) or entropy (indicating the displacement of ordered water molecules from the hydrophobic pocket).

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

This protocol utilizes a Biacore T200 (or equivalent) to measure the real-time interaction between the ligand and detergent-solubilized H3R.

Step 1: Sensor Chip Preparation & Target Capture

-

Dock a Series S CM5 sensor chip into the SPR instrument.

-

Activate Flow Cells (FC) 1 and 2 using standard amine coupling (0.4 M EDC / 0.1 M NHS).

-

Immobilize an anti-His capture antibody (e.g., 30 µg/mL in 10 mM sodium acetate, pH 4.5) to both FC1 and FC2 to a target level of ~10,000 Response Units (RU). Block unreacted sites with 1 M ethanolamine-HCl (pH 8.5).

-

Causality Check: FC1 will serve as the reference channel. Inject purified, His-tagged human H3R (solubilized in 0.1% DDM / 0.01% CHS) only into FC2 to achieve a capture level of 2,000–3,000 RU. This high density is required to detect the binding of a low-molecular-weight compound (~168 Da) [2].

Step 2: Ligand Preparation & Injection

-

Prepare a 10 mM stock of 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol in 100% DMSO.

-

Dilute the ligand in running buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% DDM, 0.005% CHS) to a top concentration of 10 µM, maintaining a final DMSO concentration of exactly 1% across all samples.

-

Prepare a 2-fold dilution series (10 µM down to 39 nM).

-

Inject the ligand series over FC1 and FC2 at a high flow rate of 50 µL/min. Reasoning: A high flow rate minimizes mass transport limitations, ensuring the observed kon reflects true binding kinetics rather than diffusion.

-

Allow 60 seconds for association and 180 seconds for dissociation.

Step 3: Self-Validation & Data Analysis

-

Solvent Correction: Run a DMSO calibration series (0.5% to 1.5% DMSO) to correct for bulk refractive index mismatches between the samples and the running buffer.

-

Subtract the FC1 signal from the FC2 signal, and double-reference by subtracting a buffer-only blank injection. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon , koff , and KD .

Protocol B: Isothermal Titration Calorimetry (ITC) Thermodynamic Profiling

This protocol utilizes a MicroCal PEAQ-ITC (or equivalent) to measure the thermodynamics of the interaction.

Step 1: Sample Dialysis and Degassing

-

Dialyze the purified H3R (in nanodiscs or detergent micelles) extensively against the ITC buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1% DMSO) to ensure exact buffer matching. Reasoning: Buffer mismatches are the primary source of artifactual heats of dilution in ITC [1].

-

Prepare the ligand (1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol) using the exact final dialysate to a concentration of 300 µM.

-

Degas both the receptor (30 µM) and ligand (300 µM) solutions under vacuum for 10 minutes. Reasoning: Air bubbles in the sample cell cause massive signal spikes that ruin data integration [1].

Step 2: Titration Execution

-

Load the H3R solution into the sample cell (~200 µL volume).

-

Load the ligand solution into the titration syringe.

-

Set the experimental parameters: Temperature = 25°C, Reference Power = 5 µcal/s, Stirring Speed = 750 rpm.

-

Program 19 injections: an initial dummy injection of 0.4 µL (discarded during analysis), followed by 18 injections of 2 µL each, with a 150-second spacing between injections to allow the thermal signal to return to baseline.

Step 3: Self-Validation & Data Analysis

-

Control Experiment: Perform a titration of the ligand (300 µM) into the ITC buffer alone. Subtract these heats of dilution from the raw ligand-into-receptor data [1].

-

Integrate the peaks and fit the normalized heat data to a One-Set-of-Sites model to determine ΔH , KA (where KD=1/KA ), and stoichiometry ( n ). Calculate entropy using ΔG=−RTln(KA)=ΔH−TΔS .

Data Presentation

The following table summarizes the expected quantitative biophysical parameters for a high-affinity interaction between 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol and H3R, demonstrating how kinetic and thermodynamic data complement each other.

| Parameter | Value (Expected Range) | Assay Source | Biological Implication |

| KD (Equilibrium) | 10 - 50 nM | SPR & ITC | High-affinity binding, comparable to standard imidazole H3R antagonists. |

| kon (Association) | 1.5×105 M−1s−1 | SPR | Rapid target engagement, typical for rigid, low-molecular-weight ligands. |

| koff (Dissociation) | 1.5×10−3 s−1 | SPR | Moderate residence time ( τ≈11 min), sufficient for sustained receptor blockade. |

| ΔH (Enthalpy) | -8.5 kcal/mol | ITC | Favorable enthalpy indicates strong, specific hydrogen bonding (e.g., via the C3-hydroxyl and imidazole ring). |

| −TΔS (Entropy) | -1.2 kcal/mol | ITC | Favorable entropy indicates the displacement of ordered water from the hydrophobic binding pocket. |

| n (Stoichiometry) | 0.9 - 1.1 | ITC | Confirms a 1:1 binding ratio and validates the active fraction of the purified receptor. |

Workflow Visualization

Orthogonal biophysical workflow for validating ligand binding affinity to H3R.

References

- Source: PubMed Central (PMC), National Institutes of Health.

- Source: PubMed Central (PMC), National Institutes of Health.

- Source: PubMed Central (PMC), National Institutes of Health.

- Source: PubMed, National Institutes of Health.

Advanced Pre-Column Derivatization Strategies for High-Resolution Amino Acid Analysis

Executive Summary

The accurate quantification of amino acids (AAs) is a critical quality attribute in biopharmaceutical development, nutritional profiling, and clinical diagnostics. Because most native amino acids lack strong chromophores or fluorophores, direct detection via reversed-phase high-performance liquid chromatography (RP-HPLC) yields poor sensitivity and inadequate chromatographic retention[1].

Pre-column derivatization resolves this by covalently attaching a hydrophobic, optically active tag to the amine group prior to column injection[2]. This application note provides a comprehensive, mechanistically grounded guide to the two most authoritative pre-column derivatization workflows in modern analytical laboratories: the automated dual OPA/FMOC method and the highly stable AQC (AccQ•Tag) methodology.

Mechanistic Insights & Reagent Selection

To design a self-validating analytical workflow, researchers must understand the chemical causality governing reagent selection.

OPA and FMOC-Cl: The Synergistic Dual Approach

o-Phthalaldehyde (OPA) is the industry standard for primary amino acid derivatization. In the presence of a thiol reducing agent (e.g., 3-mercaptopropionic acid), OPA reacts almost instantaneously with primary amines in an alkaline environment to form a highly fluorescent isoindole derivative[3]. The Causality: OPA cannot react with secondary amino acids (such as proline and hydroxyproline) because they lack the necessary primary amine structure. To achieve comprehensive AA profiling, 9-Fluorenylmethyl chloroformate (FMOC-Cl) is introduced sequentially. FMOC reacts with secondary amines to form stable, highly hydrophobic carbamate derivatives[3][4]. Because OPA derivatives degrade rapidly, this dual-reagent system relies on precise, automated "in-needle" autosampler programming to ensure the reaction time is identical for every single injection, effectively nullifying degradation variables[4].

AQC (AccQ•Tag): The Universal Single-Step Label

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a universal derivatizing agent that reacts with both primary and secondary amino acids in a single step to yield highly stable unsymmetrical urea derivatives[5][6]. The Causality: Unlike OPA, AQC derivatives are exceptionally stable (up to one week at room temperature), allowing for large-batch manual preparation[6]. A critical mechanistic requirement of this protocol is a 10-minute heating step at 55°C. This heat does not drive the primary reaction (which is instantaneous); rather, it catalyzes the conversion of an unstable, minor tyrosine side-product into the major mono-derivatized compound, ensuring quantitative accuracy[7].

Quantitative Data Presentation: Reagent Comparison

| Parameter | OPA / FMOC Dual Method | AQC (AccQ•Tag) Method |

| Target Amino Acids | OPA: Primary / FMOC: Secondary[3] | Primary and Secondary (Universal)[6] |

| Detection Modality | UV (338 nm / 262 nm) or Fluorescence[3] | UV (260 nm), Fluorescence, or MS[8] |

| Derivative Stability | Low (OPA degrades in minutes)[4] | Exceptionally High (Up to 1 week)[6] |

| Workflow Design | Automated In-Needle (Online)[4] | Batch Preparation (Offline)[7] |

| Reaction pH | pH 10.4 (Borate Buffer) | pH 8.8 (Borate Buffer)[6] |

Experimental Protocols & Workflows

Protocol A: Automated In-Needle OPA/FMOC Derivatization